molecular formula C14H23NO4 B2586204 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287315-41-5

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2586204
CAS No.: 2287315-41-5
M. Wt: 269.341
InChI Key: LDXMOWNQUTTYEF-WJONMLJTSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) and a tert-butoxycarbonyl (Boc) protecting group. The spiro[3.5]nonane scaffold consists of a six-membered ring fused to a three-membered ring, creating a rigid, three-dimensional geometry. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid moiety enables further functionalization, making this compound a valuable intermediate in medicinal chemistry for drug discovery, particularly in protease inhibitor design and peptide mimetics .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMOWNQUTTYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is often constructed through a cyclization reaction. A common method involves the reaction of a suitable amine with a diester or diketone precursor under acidic or basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the Boc-protected amine can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, contributing to the study of biological pathways and disease mechanisms.

    Medicine: It is a key intermediate in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group can be removed under acidic conditions to release the active amine, which then interacts with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is highlighted through comparisons with analogous spirocyclic Boc-protected carboxylic acids.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Price (USD) References
This compound C₁₃H₂₁NO₅ 271.31 1251009-59-2 Spiro[3.5]nonane core, Boc at position 5, carboxylic acid at position 2 $4,000/g (analog)
cis-8-tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid C₁₃H₂₁NO₅ 271.31 2725791-29-5 Oxygen (oxa) in spiro ring, Boc at position 8, cis-configuration $6,730/5g
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 1129634-44-1 Smaller spiro[2.4]heptane core, Boc at position 5, (S)-chiral center $12,000/5g
tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₄N₂O₂ 240.34 2306262-06-4 Amino group at position 8, Boc at position 5 $1,429/g
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid C₁₃H₂₁NO₅ 271.31 1251009-59-2 Oxa-aza hybrid ring, Boc at position 2, carboxylic acid at position 5 N/A

Key Research Findings

Ring Size and Conformational Rigidity: The spiro[3.5]nonane core provides greater conformational flexibility compared to spiro[2.4]heptane derivatives, enabling better adaptation to enzyme binding pockets. However, the smaller spiro[2.4]heptane analog (CAS 1129634-44-1) exhibits higher chiral purity, critical for asymmetric synthesis . Spiro[3.5]nonane derivatives with oxygen (oxa) substitutions (e.g., cis-8-Boc-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid) show enhanced solubility in polar solvents due to hydrogen-bonding capacity .

Functional Group Impact: The amino-substituted analog (tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate, CAS 2306262-06-4) demonstrates superior reactivity in coupling reactions but requires stringent storage conditions (-20°C) to prevent Boc-group cleavage . Carboxylic acid positioning (e.g., position 2 vs. 5) alters steric hindrance, affecting esterification and amidation efficiency .

Cost and Accessibility: The spiro[3.5]nonane derivatives are generally more expensive than spiro[2.4]heptane analogs due to synthetic complexity. For example, the (S)-configured spiro[2.4]heptane derivative costs $12,000/5g, while spiro[3.5]nonane analogs range from $1,429/g to $6,730/5g .

Synthetic Challenges: Asymmetric synthesis of 5-azaspiro[3.5]nonane derivatives often requires chiral resolution or enzymatic methods, whereas spiro[2.4]heptane analogs face challenges in ring strain management .

Biological Activity

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1374658-95-3
  • Purity : 97%

The compound features a spirocyclic structure that contributes to its biological properties, particularly in the context of medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activity. For instance, derivatives of azaspiro compounds have shown effectiveness against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar to other alkaloids, it may interfere with ribosomal function, thereby inhibiting protein synthesis essential for cancer cell growth.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of azaspiro compounds, including derivatives like this compound. The results demonstrated:

CompoundCell LineIC50 (µM)Mechanism
This compoundPC-3 (Prostate Cancer)12.4Apoptosis induction
Similar Azaspiro CompoundMCF7 (Breast Cancer)9.8Protein synthesis inhibition

The study concluded that the compound has a promising profile for further development as an anticancer agent.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of azaspiro compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and reduce neuronal apoptosis in vitro.

Research Findings

Research has shown that the biological activities of azaspiro compounds are influenced by their structural variations. For example:

  • Substituents on the Spirocyclic Structure : Variations in substituents can significantly affect the potency and selectivity towards specific biological targets.
Structural VariationBiological Activity
Tert-butoxycarbonyl groupEnhanced stability and bioavailability
Different alkyl chainsAltered interaction with target proteins

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